3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide
Overview
Description
3-fluoro-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H21FN2O4S and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.12060649 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors
The compound, as a close relative to phosphatidylinositol 3-kinase (PI3K) inhibitors, has been evaluated for treating idiopathic pulmonary fibrosis and cough. PI3K inhibitors, including those related to the subject compound, have shown promise in early-stage clinical studies for these conditions, suggesting a potential therapeutic application in respiratory diseases (Norman, 2014).
Cyclooxygenase-2 Inhibition
Research has explored derivatives of the compound for their ability to inhibit cyclooxygenase-2 (COX-2), which is significant in anti-inflammatory and analgesic drug development. A study synthesized a series of 1,5-diarylpyrazoles with the substituted benzenesulfonamide moiety, exhibiting selective and potent COX-2 inhibition, offering a basis for new anti-inflammatory agents (Pal et al., 2003).
Electrophilic Fluorination
A novel electrophilic fluorinating reagent was developed, demonstrating improved enantioselectivity in fluorination reactions compared to traditional reagents. This research highlights the compound's role in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).
Cytotoxic and Enzyme Inhibitory Activities
Another study synthesized a series of benzenesulfonamides, including derivatives of the subject compound, to investigate their cytotoxic activities and inhibition of enzymes like carbonic anhydrase. These compounds have shown potential in anti-tumor activity and enzyme inhibition, indicating their applicability in cancer therapy and enzyme-related disorders (Gul et al., 2016).
5-HT6 Receptor Antagonism
The compound SB-399885, which shares structural similarities with the subject chemical, was identified as a potent 5-HT6 receptor antagonist. It has shown cognitive-enhancing properties in animal models, suggesting potential applications in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-18-7-6-16(12-17(18)19)26(22,23)20-13-14-2-4-15(5-3-14)21-8-10-25-11-9-21/h2-7,12,20H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROZUHFPHYXPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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